molecular formula C16H30N2O6 B13769882 Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 55075-35-9

Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B13769882
CAS No.: 55075-35-9
M. Wt: 346.42 g/mol
InChI Key: XFFHJHRKTCXIFN-UHFFFAOYSA-N
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Description

Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane: is a compound that combines acetonitrile, a simple organic nitrile, with 1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-crown-6. Acetonitrile is a colorless liquid often used as a solvent in organic synthesis and chromatography. 1,4,7,10,13,16-hexaoxacyclooctadecane is a crown ether, a type of cyclic chemical compound that can form stable complexes with various cations, particularly potassium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:

(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH(CH2CH2O)6+2KCl+2H2O(CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O (CH2​OCH2​CH2​Cl)2​+(CH2​OCH2​CH2​OH)2​+2KOH→(CH2​CH2​O)6​+2KCl+2H2​O

Industrial Production Methods: Industrial production of 1,4,7,10,13,16-hexaoxacyclooctadecane often involves the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile, forming an insoluble solvate initially .

Properties

CAS No.

55075-35-9

Molecular Formula

C16H30N2O6

Molecular Weight

346.42 g/mol

IUPAC Name

acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C12H24O6.2C2H3N/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2-3/h1-12H2;2*1H3

InChI Key

XFFHJHRKTCXIFN-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.C1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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